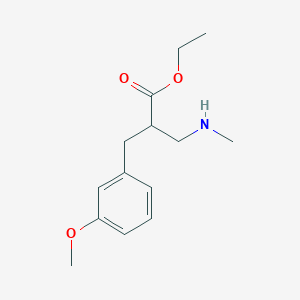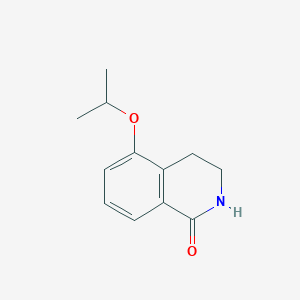
5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinoline derivatives. It has been widely studied due to its potential therapeutic applications in various medical conditions.
Mécanisme D'action
The mechanism of action of 5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, research has shown that it may exert its effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to activate AMPK, a protein kinase that regulates cellular energy metabolism.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one is that it is relatively easy to synthesize and purify. In addition, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one. One direction is to further investigate its potential therapeutic applications in various medical conditions. For example, more studies could be done to investigate its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its mechanism of action in more detail. This could involve studying its effects on specific signaling pathways in the body. Finally, more studies could be done to optimize its synthesis and improve its yield and purity.
Applications De Recherche Scientifique
Research has shown that 5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one has potential therapeutic applications in various medical conditions. It has been studied as a potential anti-inflammatory, anti-cancer, and anti-diabetic agent. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)15-11-5-3-4-10-9(11)6-7-13-12(10)14/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGTZQGDJJODMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1CCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428571 | |
| Record name | 5-ISOPROPOXY-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886949-60-6 | |
| Record name | 5-ISOPROPOXY-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B3394727.png)




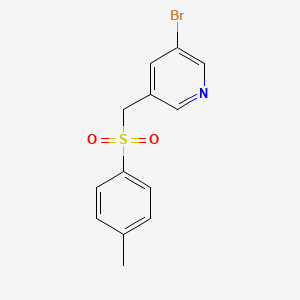

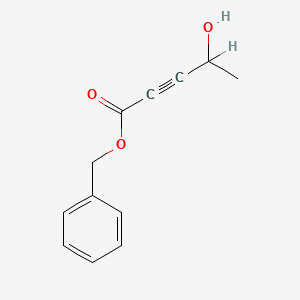

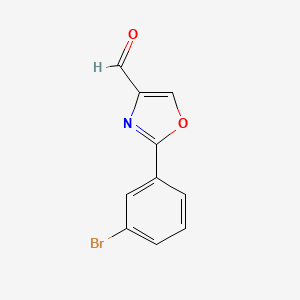
![[2-(4-Fluoro-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3394789.png)

